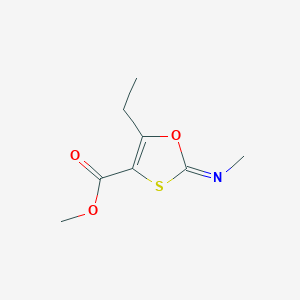
1,3-Oxathiole-4-carboxylicacid,5-ethyl-2-(methylimino)-,methylester(9CI)
Description
1,3-Oxathiole-4-carboxylicacid,5-ethyl-2-(methylimino)-,methylester(9CI) is a chemical compound with the molecular formula C8H11NO3S and a molecular weight of 201.25 g/mol. This compound is known for its unique structure, which includes an oxathiole ring, making it an interesting subject for various chemical studies and applications.
Properties
CAS No. |
145627-56-1 |
|---|---|
Molecular Formula |
C8H11NO3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate |
InChI |
InChI=1S/C8H11NO3S/c1-4-5-6(7(10)11-3)13-8(9-2)12-5/h4H2,1-3H3 |
InChI Key |
BDOPNJFHPKZRBT-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=NC)O1)C(=O)OC |
Canonical SMILES |
CCC1=C(SC(=NC)O1)C(=O)OC |
Synonyms |
1,3-Oxathiole-4-carboxylicacid,5-ethyl-2-(methylimino)-,methylester(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiole-4-carboxylicacid,5-ethyl-2-(methylimino)-,methylester(9CI) typically involves the reaction of ethylamine with methyl 2-chloro-1,3-oxathiol-4-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Oxathiole-4-carboxylicacid,5-ethyl-2-(methylimino)-,methylester(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or thioethers.
Substitution: Nucleophilic substitution reactions can replace the methylimino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted oxathioles depending on the nucleophile used.
Scientific Research Applications
1,3-Oxathiole-4-carboxylicacid,5-ethyl-2-(methylimino)-,methylester(9CI) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Oxathiole-4-carboxylicacid,5-ethyl-2-(methylimino)-,methylester(9CI) involves its interaction with specific molecular targets. The oxathiole ring can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methylimino-1,3-oxathiole-4-carboxylate
- Ethyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate
- Methyl 5-ethyl-2-imino-1,3-oxathiole-4-carboxylate
Uniqueness
1,3-Oxathiole-4-carboxylicacid,5-ethyl-2-(methylimino)-,methylester(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


